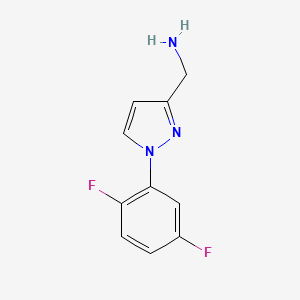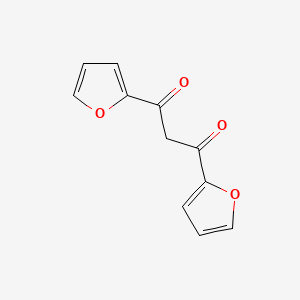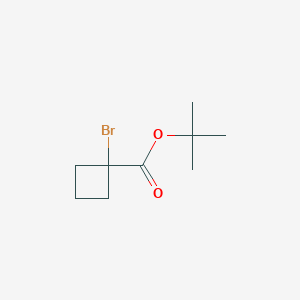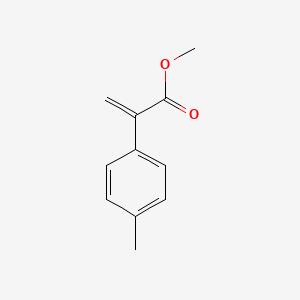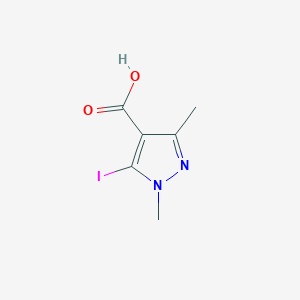
5-iodo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-iodo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with iodine at the 5-position, methyl groups at the 1- and 3-positions, and a carboxylic acid group at the 4-position. The presence of these functional groups imparts unique chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-iodo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. For instance, the reaction of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid with iodine under suitable conditions can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
5-iodo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The pyrazole ring can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. Conditions may involve the use of catalysts and solvents to facilitate the reaction.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents can be used.
Cyclization Reactions: Catalysts and specific reaction conditions are employed to promote cyclization and formation of new heterocyclic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while cyclization reactions can produce fused heterocyclic systems.
科学的研究の応用
5-iodo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial products.
作用機序
The mechanism of action of 5-iodo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can affect various biological processes and pathways, making the compound useful in studying enzyme mechanisms and developing new drugs .
類似化合物との比較
Similar Compounds
3,5-Dimethyl-1H-pyrazole-4-carboxylic acid: Lacks the iodine substitution at the 5-position.
5-Methyl-1H-pyrazole-4-carboxylic acid: Has a methyl group instead of iodine at the 5-position.
1,3-Dimethyl-1H-pyrazole-4-carboxylic acid: Lacks the iodine substitution at the 5-position.
Uniqueness
The presence of the iodine atom at the 5-position in 5-iodo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid imparts unique reactivity and properties compared to its analogs. This substitution can influence the compound’s chemical behavior, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
特性
分子式 |
C6H7IN2O2 |
|---|---|
分子量 |
266.04 g/mol |
IUPAC名 |
5-iodo-1,3-dimethylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C6H7IN2O2/c1-3-4(6(10)11)5(7)9(2)8-3/h1-2H3,(H,10,11) |
InChIキー |
KXAAUHVSKNAYSO-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=C1C(=O)O)I)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


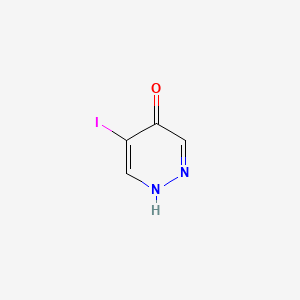
![(2E)-3-(dimethylamino)-1-[2-(methylsulfanyl)-4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B13494045.png)
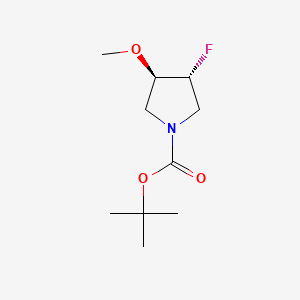
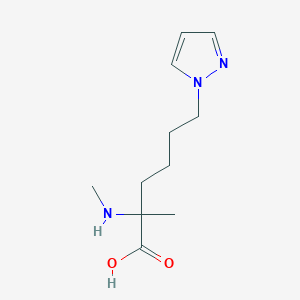
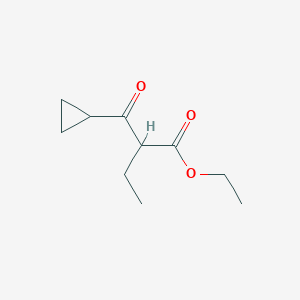
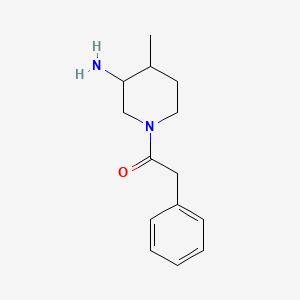


![3-[4-(5-Aminopentylamino)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B13494097.png)
